4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

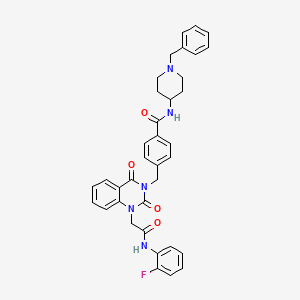

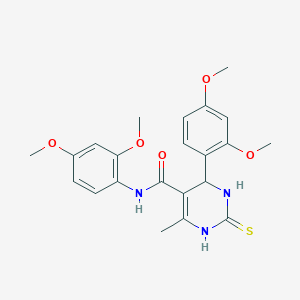

The compound “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride” is a type of pyrazole, which is a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles, including “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for a similar compound involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base .Molecular Structure Analysis

The molecular structure of “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride” consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a sulfonyl chloride group, an ethyl group, and a methyl group .Chemical Reactions Analysis

Pyrazoles, including “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

The compound “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride” has a molecular weight of 188.61 . It is predicted to have a density of 1.40±0.1 g/cm3, a melting point of 164 °C, a boiling point of 339.5±42.0 °C, and a flash point of 159.1°C .作用机制

While the specific mechanism of action for “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride” is not mentioned in the search results, pyrazoles in general have been found to exhibit a wide range of biological activities. For example, a synthesized pyrazole derivative was found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

安全和危害

When handling “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride”, it is recommended to wear protective gloves and eye protection. Prolonged or frequent contact with the compound should be avoided, and it should not be inhaled. The compound should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases . It is also classified with hazard statements H302, H314, and H320 .

未来方向

Pyrazoles, including “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may explore novel strategies and applications of pyrazole scaffolds . Additionally, the development of green and efficient methods for the synthesis of pyrazoles is a promising direction .

属性

IUPAC Name |

4-chloro-2-ethyl-5-methylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2O2S/c1-3-10-6(13(8,11)12)5(7)4(2)9-10/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOOQWPQPNBBSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)

![4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid](/img/structure/B2408419.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2408424.png)

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)

![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)